Hydrogen Bond Donor Capacity: A Critical Functional Distinction for Solvent and Catalytic Applications
2-Furanol, tetrahydro-4-methyl- (CAS 34314-85-7) possesses a hydroxyl group at the 2-position, endowing it with a hydrogen bond donor count of 1 . This feature enables participation in hydrogen bonding networks critical for certain catalytic cycles and solvation phenomena. In stark contrast, 2,5-dimethyltetrahydrofuran (CAS 1003-38-9), a common alternative solvent and reagent, lacks this hydroxyl functionality entirely, resulting in a hydrogen bond donor count of 0 [1]. This fundamental difference in intermolecular interaction capability directly dictates the suitability of each compound for specific reaction conditions, particularly those requiring protic media or hydrogen bond-assisted catalysis.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 2,5-Dimethyltetrahydrofuran (CAS 1003-38-9): 0 |
| Quantified Difference | Absolute difference of 1; Target compound has donor capacity, comparator has none. |
| Conditions | Computed molecular property based on chemical structure [1]. |
Why This Matters
For procurement, this distinction is crucial for researchers designing reactions where hydrogen bonding influences selectivity, yield, or catalyst turnover.
- [1] PubChem. 2,5-Dimethyltetrahydrofuran (CID 13855). Computed Properties. 2025. View Source
